Cas no 50-38-4 (2,3,5,6-tetrachlorobenzoic acid)

2,3,5,6-Tetrachlorobenzoic acid is a chlorinated benzoic acid derivative with the molecular formula C₇H₂Cl₄O₂. This compound is characterized by its high purity and stability, making it suitable for use as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its tetrachlorinated structure enhances its reactivity in electrophilic substitution and coupling reactions. The compound is typically supplied as a white to off-white crystalline powder with low solubility in water but good solubility in organic solvents like ethanol and acetone. Its consistent quality and well-defined chemical properties ensure reliable performance in research and industrial applications. Proper handling and storage are recommended due to its potential irritant properties.
2,3,5,6-tetrachlorobenzoic acid structure
50-38-4 structure
Product Name:2,3,5,6-tetrachlorobenzoic acid
CAS No:50-38-4
MF:C7H2Cl4O2
MW:259.901578426361
MDL:MFCD00093488
CID:376518
PubChem ID:5762
Update Time:2025-11-01

2,3,5,6-tetrachlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2,3,5,6-tetrachloro-
    • 2,3,5,6-Tetrachlorobenzoic acid
    • 2,3,5,6-TETRAMETHYLBENZOICACID
    • 2,3,5,6-TBA
    • 2,3,5,6-Tetrachlor-benzoesaeure
    • 2,3,5,6-tetrachloro-benzoic acid
    • 2,5,6-Tetrachlorobenzoic acid
    • AC1L1L2Z
    • Benzoic acid,3,5,6-tetrachloro-
    • BRN 1968842
    • NSC138837
    • DTXSID50198163
    • 50-38-4
    • Q27257019
    • F79773
    • NSC-138837
    • EN300-3007550
    • BENZOICACID,2,3,5,6-TETRACHLORO-
    • AKOS016038574
    • 3C2S8YI423
    • UNII-3C2S8YI423
    • SCHEMBL2588215
    • 2,5,6-TBA
    • BENZOIC ACID, 2,3,5,6-TETRACHLORO-
    • NSC 138837
    • UYGUFXUBSNDUFA-UHFFFAOYSA-N
    • DTXCID80120654
    • 2,3,5,6-tetrachlorobenzoic acid
    • MDL: MFCD00093488
    • Inchi: 1S/C7H2Cl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
    • InChI Key: UYGUFXUBSNDUFA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1C(=O)O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 257.88106
  • Monoisotopic Mass: 257.881
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.735
  • Boiling Point: 348°Cat760mmHg
  • Flash Point: 164.3°C
  • Refractive Index: 1.622
  • PSA: 37.3

2,3,5,6-tetrachlorobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3007550-0.05g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
0.05g
$212.0 2025-03-19
Enamine
EN300-3007550-0.1g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
0.1g
$317.0 2025-03-19
Enamine
EN300-3007550-0.25g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-3007550-0.5g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
0.5g
$713.0 2025-03-19
Enamine
EN300-3007550-1.0g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-3007550-2.5g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-3007550-5.0g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-3007550-10.0g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-3007550-1g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95%
1g
$914.0 2023-09-06
Enamine
EN300-3007550-5g
2,3,5,6-tetrachlorobenzoic acid
50-38-4 95%
5g
$2650.0 2023-09-06

2,3,5,6-tetrachlorobenzoic acid Related Literature

Additional information on 2,3,5,6-tetrachlorobenzoic acid

2,3,5,6-Tetrachlorobenzoic Acid (CAS No: 50-38-4)

2,3,5,6-Tetrachlorobenzoic acid is a synthetic organic compound with the CAS registry number 50-38-4. This compound is a derivative of benzoic acid, characterized by the presence of four chlorine atoms attached to the benzene ring at positions 2, 3, 5, and 6. The molecular formula of 2,3,5,6-tetrachlorobenzoic acid is C7H3Cl4O2, and its molecular weight is approximately 271.9 g/mol.

The compound exists as a white crystalline solid with a melting point of around 190°C and a boiling point of 410°C at standard atmospheric pressure. It is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and acetone. The chemical structure of 2,3,5,6-tetrachlorobenzoic acid consists of a benzene ring substituted with four chlorine atoms and a carboxylic acid group (-COOH) at position 1.

The synthesis of 2,3,5,6-tetrachlorobenzoic acid typically involves the chlorination of benzoic acid derivatives under controlled conditions to achieve the desired substitution pattern on the benzene ring. This process often requires careful control of reaction conditions to ensure high yields and purity of the final product.

One of the key applications of 2,3,5,6-tetrachlorobenzoic acid is in the field of organic synthesis as an intermediate for producing various biologically active compounds. Recent studies have highlighted its potential as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways.

In addition to its role in organic synthesis, 2,3,5,6-tetrachlorobenzoic acid has been explored for its environmental fate and toxicity profile. Research conducted in recent years has focused on understanding its persistence in various environmental matrices and its potential impact on aquatic ecosystems.

A significant area of current research involves the evaluation of 2,3,5,6-tetrachlorobenzoic acid as a potential candidate for use in advanced materials science applications. For instance, studies have examined its ability to act as a building block for constructing functional materials with tailored electronic properties.

The compound has also been studied for its potential role in agrochemical applications. Recent findings suggest that it may possess pesticidal properties or serve as an intermediate in the synthesis of more complex agrochemical agents.

In terms of safety considerations, studies have been conducted to assess the acute and chronic toxicity profiles of 2

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd